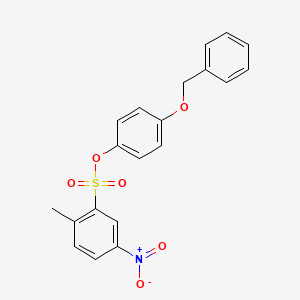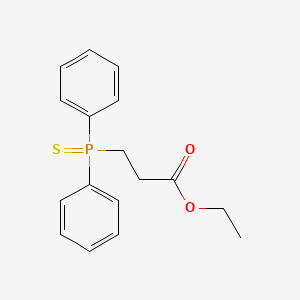![molecular formula C11H10N2O4S2 B4940054 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and activation of various oncogenic client proteins. Therefore, HSP90 inhibitors have emerged as promising anticancer agents that can selectively target cancer cells by inducing proteasomal degradation of HSP90 client proteins.
Mecanismo De Acción
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors exert their anticancer effects by inhibiting the ATPase activity of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, which is required for the stabilization and activation of various oncogenic client proteins, such as HER2, EGFR, AKT, and BCR-ABL. This leads to the degradation of these client proteins by the proteasome, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have been shown to induce a variety of biochemical and physiological effects in cancer cells, including the induction of apoptosis, cell cycle arrest, and autophagy. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors in lab experiments is their selectivity towards cancer cells, which allows for the specific targeting of cancer cells while sparing normal cells. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also been shown to overcome drug resistance in cancer cells, which is a significant limitation of conventional chemotherapy. However, one of the limitations of using 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors is their toxicity, which can lead to adverse side effects in patients.
Direcciones Futuras
There are several future directions for the development of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors as anticancer agents. One of the main areas of research is the identification of novel 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with improved selectivity and reduced toxicity. Moreover, the combination of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies, is also an active area of research. Additionally, the development of biomarkers for patient selection and monitoring of treatment response is another important area of future research.
Conclusion:
In conclusion, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, or 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitor, is a promising anticancer agent that has shown significant potential in preclinical and clinical studies. 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors selectively target cancer cells by inhibiting the ATPase activity of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, resulting in the degradation of oncogenic client proteins and inhibition of cancer cell growth and survival. While 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have shown several advantages in lab experiments, their toxicity remains a significant limitation. Nonetheless, the development of novel 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors and the combination of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors with other anticancer agents hold promise for the future of cancer treatment.
Métodos De Síntesis
The synthesis of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide involves the reaction of 2-amino-4-sulfamoylphenol with 2-chlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification using column chromatography.
Aplicaciones Científicas De Investigación
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated that 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors can induce tumor regression and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have also shown promising results in clinical trials for the treatment of various types of cancers, including lung cancer, breast cancer, and melanoma.
Propiedades
IUPAC Name |
4-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c12-11(15)10-5-7(6-18-10)19(16,17)13-8-3-1-2-4-9(8)14/h1-6,13-14H,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAMIIBUPCBXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940005.png)

![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)